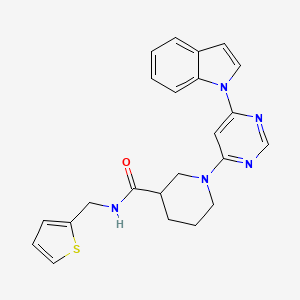
2-amino-3-(2H-indazol-3-yl)propanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 1-Amino-2-[3-13C]propanol hydrochloride is achieved through a coupling reaction followed by reduction and hydrolysis, yielding isotopomers of 1-amino-2-propanol . Another synthesis method involves the reaction of aminoguanidine with succinic acid, leading to a mixture that rearranges into 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid under certain conditions . These methods indicate that the synthesis of amino acid derivatives can be complex and may require multiple steps and conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography. For example, the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate shows that the indole ring is essentially planar and the structure is stabilized by hydrogen bonds . This suggests that the molecular structure of "2-amino-3-(2H-indazol-3-yl)propanoic acid; hydrochloride" might also exhibit planarity in the indazole ring and could form hydrogen bonds that stabilize its structure.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include coupling reactions, reduction, hydrolysis, and rearrangement reactions . These reactions are crucial for the formation of the desired amino acid derivatives and their functional groups. The efficiency of these reactions can be influenced by factors such as temperature, catalysts, and reaction media.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structure. The presence of an indole or heteroaryl group can affect properties such as solubility, melting point, and reactivity . The crystal structure analysis provides information on the solid-state properties, including the unit cell dimensions and hydrogen bonding patterns . These properties are essential for understanding the behavior of the compounds in different environments and their potential applications.
科学的研究の応用
Synthesis and Structural Analysis
Synthesis Methods
The compound has been utilized in various synthesis processes. For instance, it's involved in the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid, showcasing its role in creating complex organic structures (Chernyshev, Chernysheva, & Starikova, 2010).
Fluorescence Derivatisation
It has been used in fluorescence derivatisation of amino acids, highlighting its potential in biochemical assays and biological research (Frade, Barros, Moura, & Gonçalves, 2007).
Chemical Modification and Characterization
Chemical Modifications
This compound is involved in the modification of polymers for potential medical applications, demonstrating its versatility in materials science (Aly & El-Mohdy, 2015).
Analytical Characterization
It is used in the study of polymorphism in pharmaceutical compounds, aiding in the understanding of drug formulation and stability (Vogt et al., 2013).
Biomedical Applications
DNA Binding and Antiproliferative Activity
Research has explored its use in the synthesis of novel Pt(II)-complexes, which have shown potential in binding RNA biomedical targets and exhibiting cytotoxic activity on cancer cells (Riccardi et al., 2019).
Enzymatic Preparation for Drug Synthesis
It has been used in enzymatic routes for preparing key intermediates needed for drug synthesis, demonstrating its importance in pharmaceutical manufacturing (Hanson et al., 2008).
Imaging and Diagnostic Applications
Brain Tumor Imaging
The compound has been evaluated for its potential in brain tumor imaging using positron emission tomography, indicating its use in advanced diagnostic techniques (McConathy et al., 2010).
Corrosion Inhibition in Medical Instruments
Research indicates its potential in corrosion inhibition, particularly relevant in maintaining the integrity of medical instruments in acidic environments (Vikneshvaran & Velmathi, 2017).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-amino-3-(2H-indazol-3-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c11-7(10(14)15)5-9-6-3-1-2-4-8(6)12-13-9;/h1-4,7H,5,11H2,(H,12,13)(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIVZIZIFFEEQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(2H-indazol-3-yl)propanoic acid;hydrochloride | |
CAS RN |
908330-77-8 |
Source


|
| Record name | 2-amino-3-(1H-indazol-3-yl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1R)-1-azidoethyl]-2-bromobenzene](/img/structure/B3010716.png)
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B3010717.png)


![Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo-](/img/structure/B3010722.png)
![2-[3-(Benzenesulfonyl)-4-[(4-chlorophenyl)methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B3010724.png)
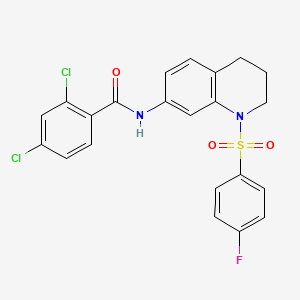
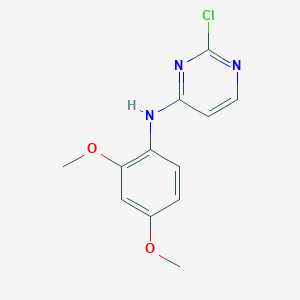
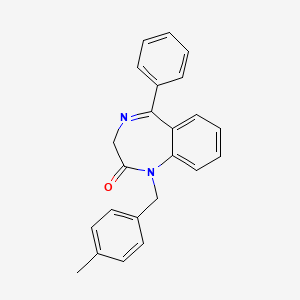
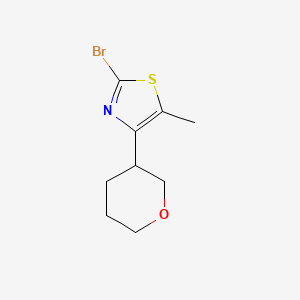
![3-allyl-2-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)thio)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3010733.png)
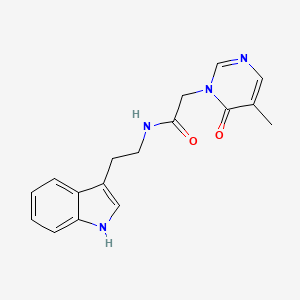
![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B3010736.png)
